3-methyl-N-(1-(3-(thiophen-2-yl)-1H-pyrazole-5-carbonyl)piperidin-4-yl)benzamide

Description

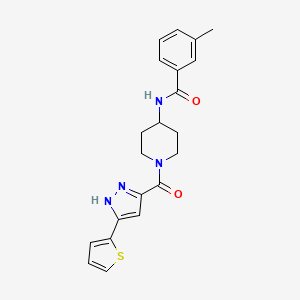

The compound 3-methyl-N-(1-(3-(thiophen-2-yl)-1H-pyrazole-5-carbonyl)piperidin-4-yl)benzamide features a benzamide core linked to a piperidin-4-yl group, which is further substituted with a 3-(thiophen-2-yl)-1H-pyrazole-5-carbonyl moiety. The 3-methyl group on the benzamide and the thiophene ring in the pyrazole are critical structural elements that differentiate it from related compounds.

Properties

IUPAC Name |

3-methyl-N-[1-(5-thiophen-2-yl-1H-pyrazole-3-carbonyl)piperidin-4-yl]benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H22N4O2S/c1-14-4-2-5-15(12-14)20(26)22-16-7-9-25(10-8-16)21(27)18-13-17(23-24-18)19-6-3-11-28-19/h2-6,11-13,16H,7-10H2,1H3,(H,22,26)(H,23,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FMCRMTZFINFXOZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)C(=O)NC2CCN(CC2)C(=O)C3=NNC(=C3)C4=CC=CS4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H22N4O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

394.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

3-methyl-N-(1-(3-(thiophen-2-yl)-1H-pyrazole-5-carbonyl)piperidin-4-yl)benzamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article synthesizes available research findings, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a piperidine ring attached to a benzamide moiety, which is further substituted with a thiophenyl group and a pyrazole carbonyl. This unique structure suggests potential interactions with various biological targets, particularly in the context of drug design.

Anticancer Activity

Recent studies have highlighted the anticancer potential of compounds similar to this compound. For instance, derivatives of pyrazole have shown significant cytotoxic effects against various cancer cell lines. Research indicates that these compounds can induce apoptosis in MCF cell lines, with IC50 values demonstrating effective tumor growth suppression in vivo models .

| Compound | Cell Line | IC50 (μM) | Mechanism |

|---|---|---|---|

| 3-Methyl-Pyrazole Derivative | MCF7 | 25.72 ± 3.95 | Apoptosis induction |

| Benzamide Variant | U87 Glioblastoma | 45.2 ± 13.0 | Cytotoxicity |

Antimicrobial Activity

The compound's structural features may also confer antimicrobial properties. Similar pyrazole derivatives have been tested for their activity against bacterial strains such as Staphylococcus aureus and Escherichia coli. Studies indicate that modifications in the piperidine and thiophene components can enhance antimicrobial efficacy .

| Bacterial Strain | Compound | Activity Level |

|---|---|---|

| S. aureus | Pyrazole Derivative | Strong inhibition |

| E. coli | Piperidine Variant | Moderate inhibition |

The biological activity of this compound can be attributed to several mechanisms:

- Inhibition of Key Enzymes : Similar compounds have been shown to inhibit specific enzymes involved in cancer cell proliferation.

- Induction of Apoptosis : The ability to trigger programmed cell death pathways is a significant mechanism for anticancer agents.

- Antimicrobial Action : The interaction with bacterial cell membranes and metabolic pathways contributes to the antimicrobial effects observed.

Case Studies

Several case studies illustrate the compound's potential:

- Study on Anticancer Efficacy : A study conducted by Ribeiro Morais et al. demonstrated that a related pyrazole compound significantly reduced tumor size in murine models, supporting its potential as an anticancer agent .

- Antimicrobial Testing : Research by Dhumal et al. indicated that derivatives containing the thiophene ring exhibited enhanced antibacterial activity against both Gram-positive and Gram-negative bacteria .

Comparison with Similar Compounds

Structural Modifications and Substituent Effects

The evidence highlights several structural analogs with variations in:

- Benzamide substituents (e.g., trifluoromethyl, chloro, methoxy, fluoro).

- Piperidine-linked groups (e.g., guanidino, ureido, sulfonyl).

- Heterocyclic appendages (e.g., pyrazine, pyridine, imidazole).

Key Comparisons:

Thiophene vs. Other Heterocycles:

- The thiophen-2-yl group in the target compound introduces sulfur-based aromaticity, which may improve π-stacking interactions compared to pyridine (e.g., compound 6g) or pyrazine (e.g., 6h) analogs. Thiophene’s electron-rich nature could also modulate redox properties .

Physicochemical Properties

- Lipophilicity : The thiophene ring increases logP compared to pyridine (6g) or pyrazine (6h) analogs but remains less lipophilic than trifluoromethyl-substituted derivatives (7c, 8b).

- Solubility : The 3-methyl group on the benzamide may reduce aqueous solubility relative to polar substituents like difluoromethoxy (6f) or nicotinamide (6g) .

Q & A

Q. Q1. What are the optimal synthetic routes for preparing 3-methyl-N-(1-(3-(thiophen-2-yl)-1H-pyrazole-5-carbonyl)piperidin-4-yl)benzamide, and how can reaction conditions be optimized for yield and purity?

Methodological Answer: The synthesis involves multi-step reactions, including:

- Step 1: Formation of the pyrazole-thiophene intermediate via cyclization of thiophene-2-carbaldehyde with hydrazine derivatives under reflux in ethanol .

- Step 2: Coupling the pyrazole-thiophene moiety to a piperidine ring using carbodiimide-based coupling agents (e.g., DCC or EDC) in anhydrous DMF or THF .

- Step 3: Final benzamide conjugation via nucleophilic acyl substitution, monitored by TLC (silica gel, ethyl acetate/hexane eluent) and confirmed by -NMR for amide bond formation .

Optimization Tips: - Use dry solvents and inert atmospheres to prevent hydrolysis of reactive intermediates.

- Adjust reaction temperatures (e.g., 0–60°C) to balance reaction rate and side-product formation .

Q. Q2. What spectroscopic and chromatographic techniques are critical for characterizing this compound and its intermediates?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR):

- - and -NMR confirm regiochemistry of the pyrazole ring and thiophene substitution patterns. Key signals include aromatic protons (δ 6.8–8.2 ppm) and piperidine CH groups (δ 1.5–3.0 ppm) .

- High-Resolution Mass Spectrometry (HRMS):

- Validate molecular weight (e.g., expected [M+H] for CHNOS: 394.1564) .

- Thin-Layer Chromatography (TLC):

- Monitor reaction progress using silica plates with UV visualization; R values help identify unreacted starting materials .

Advanced Research Questions

Q. Q3. How can researchers resolve contradictions in reported biological activity data for this compound (e.g., conflicting IC50_{50}50 values in kinase inhibition assays)?

Methodological Answer:

- Assay Standardization:

- Data Normalization:

- Structural Analysis:

Q. Q4. What computational strategies are effective for predicting the compound’s pharmacokinetic properties and off-target interactions?

Methodological Answer:

- Molecular Dynamics (MD) Simulations:

- ADMET Prediction:

- Use SwissADME or ADMETLab 2.0 to estimate logP (target: 2–4), BBB permeability, and CYP450 inhibition. Thiophene and pyrazole moieties may increase metabolic liability .

- Off-Target Screening:

- Employ Chemoproteomics (e.g., thermal shift assays) to identify unintended protein interactions .

Q. Q5. How can structure-activity relationship (SAR) studies guide the design of analogs with improved selectivity for therapeutic targets?

Methodological Answer:

- Core Modifications:

- Replace the 3-methylbenzamide group with electron-withdrawing substituents (e.g., -CF) to enhance target affinity .

- Modify the thiophene ring to furan or pyrrole to alter π-π stacking interactions .

- Pharmacophore Mapping:

- Biological Validation:

- Test analogs in cell-based assays (e.g., MTT for cytotoxicity) and compare with parent compound to establish SAR trends .

Q. Q6. What experimental approaches can elucidate the compound’s mechanism of action in complex biological systems?

Methodological Answer:

- Transcriptomic Profiling:

- Perform RNA-seq on treated cancer cells to identify differentially expressed genes (e.g., apoptosis regulators like Bcl-2) .

- Proteomic Analysis:

- In Vivo Models:

Q. Q7. How should researchers address challenges in scaling up synthesis while maintaining reproducibility?

Methodological Answer:

- Process Analytical Technology (PAT):

- Implement inline FTIR or Raman spectroscopy to monitor intermediate formation in real time .

- Design of Experiments (DoE):

- Optimize parameters (e.g., solvent volume, catalyst loading) using response surface methodology (RSM) .

- Purification Strategies:

- Transition from column chromatography to recrystallization (e.g., using ethanol/water mixtures) for large batches .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.